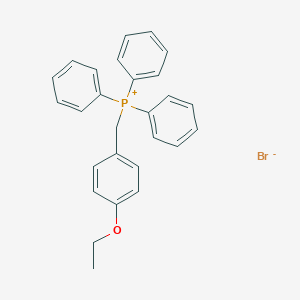
(4-Ethoxybenzyl)triphenylphosphonium bromide
Overview
Description
(4-Ethoxybenzyl)triphenylphosphonium bromide is a phosphonium salt with the molecular formula C27H26BrOP. It is known for its application as a green corrosion inhibitor for mild steel in acidic mediums . This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-ethoxybenzyl moiety, making it a versatile reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of (4-Ethoxybenzyl)triphenylphosphonium bromide, also known as EBTPPB, is mild steel (MS) in acidic medium . The compound acts as a corrosion inhibitor, reducing the corrosion rate of the metallic substance .
Mode of Action
EBTPPB interacts with its target, mild steel, through a process of adsorption . The compound forms a boundary on the MS surface, separating it from the surroundings . This adsorption is influenced by the presence of a polar group in the inhibitor structure, which allows the molecules to attach themselves to the metal surface . The compound exhibits both physisorption and predominantly chemisorption mechanisms on the MS surface .
Biochemical Pathways
The inhibition process involves two key steps: the transfer of the inhibitor to the face of the metal and the chemical interactions of the protector and the metal surface . The structure and coverage of the inhibitory molecules both determine their inhibiting ability . The phosphonium compounds, to which EBTPPB belongs, are a class of ionic salts .
Pharmacokinetics
The compound has been found to have good inhibiting features for MS corrosion in the corrosive medium, with efficiencies of approximately 98% at an optimum concentration . The inhibition is of a mixed cathodic–anodic type . The passive potential of the modified steel specimen is in the inactive region, thus inhibiting the corrosion process .
Result of Action
The result of EBTPPB’s action is a significant reduction in the corrosion rate of mild steel in an acidic medium . Scanning Electron Microscopy (SEM) associated with Energy Dispersion X-ray (EDX) and Atomic Force Microscopy (AFM) assessment of the electrode surface is consistent with the existence of an adsorbing screen of EBTPPB molecules .
Action Environment
The action of EBTPPB is influenced by environmental factors such as the presence of other anions like bromide ions in the solution . These ions can offer a synergistic effect, enhancing the inhibitory action of EBTPPB .
Preparation Methods
The synthesis of (4-Ethoxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-ethoxybenzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
(4-Ethoxybenzyl)triphenylphosphonium bromide is primarily used in Wittig reactions, where it acts as a phosphonium ylide precursor. This compound undergoes substitution reactions to form alkenes when reacted with carbonyl compounds under basic conditions. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide . The major products formed from these reactions are styrylquinolones and indolone-N-oxides, which have applications in medicinal chemistry .
Scientific Research Applications
(4-Ethoxybenzyl)triphenylphosphonium bromide has several scientific research applications:
Comparison with Similar Compounds
(4-Ethoxybenzyl)triphenylphosphonium bromide can be compared with other phosphonium salts such as:
Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of a 4-ethoxybenzyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a 4-ethoxybenzyl group.
Benzyltriphenylphosphonium bromide: Features a benzyl group without the ethoxy substitution.
The uniqueness of this compound lies in its enhanced reactivity and specific applications in corrosion inhibition and medicinal chemistry, which are attributed to the presence of the 4-ethoxybenzyl group.
Properties
IUPAC Name |
(4-ethoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKKJRCQNVENM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369138 | |
| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82105-88-2 | |
| Record name | Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82105-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Ethoxybenzyl)triphenylphosphonium bromide interact with mild steel to inhibit corrosion?
A1: this compound acts as a mixed cathodic-anodic inhibitor on mild steel surfaces in acidic environments. [] This means it disrupts both the cathodic and anodic reactions involved in the corrosion process.
Q2: What analytical techniques were employed to study the interaction between this compound and the mild steel surface?
A2: The researchers employed a combination of electrochemical and surface characterization techniques. Electrochemical impedance spectroscopy (EIS) and polarization measurements provided insights into the corrosion inhibition mechanism and efficiency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)









![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)



